molecular formula C23H22FN3O2S B2992185 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide CAS No. 906149-26-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide

Cat. No.: B2992185
CAS No.: 906149-26-6
M. Wt: 423.51
InChI Key: OEMKCGSSIZJBOB-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a complex organic compound that features a unique combination of structural elements, including an isoquinoline moiety, a thiophene ring, and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide typically involves multiple steps:

  • Formation of the Isoquinoline Derivative: : The initial step often involves the synthesis of the 3,4-dihydroisoquinoline derivative. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

  • Introduction of the Thiophene Ring: : The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, where a thiophene boronic acid or stannane reacts with a halogenated intermediate.

  • Formation of the Oxalamide Linkage: : The final step involves the formation of the oxalamide linkage. This can be achieved by reacting the intermediate with oxalyl chloride followed by the addition of the fluorophenyl amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoquinoline and thiophene rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the oxalamide linkage or the aromatic rings. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the fluorophenyl ring. Reagents such as halogens, nitrating agents, and alkylating agents are commonly used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution Reagents: Halogens, nitrating agents, alkylating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It could be investigated for its efficacy in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-fluorophenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2S/c24-18-7-3-8-19(13-18)26-23(29)22(28)25-14-20(21-9-4-12-30-21)27-11-10-16-5-1-2-6-17(16)15-27/h1-9,12-13,20H,10-11,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMKCGSSIZJBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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